Array ( [bid] => 1201153 )
Scientific Field: Biochemistry, specifically peptide synthesis.
Application Summary: “4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide” is used as an activating agent for peptide syntheses.
Methods of Application: An example of an experimental procedure using this compound involves a mixture of 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, phenylacetic acid, and pyridine in dichloromethane. This mixture is stirred for 2 hours at room temperature. Subsequently, triethylamine is added, and the solution turns orange-red. After 1 minute of stirring, a solution of the compound in dichloromethane is added dropwise.
Results or Outcomes: The mixture is extracted and the solvent is removed in vacuo.
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is a heterocyclic compound characterized by its unique structure, which includes a thieno ring fused with a dioxole moiety. Its molecular formula is C₁₇H₁₀O₅S, and it has a molecular weight of approximately 326.33 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. It is often used as a research chemical and is not intended for diagnostic or therapeutic use .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. In vitro studies suggest that it may inhibit certain cancer cell lines, indicating its usefulness as a lead compound in drug development . Additionally, its ability to activate matrices suggests potential applications in biochemistry and molecular biology .
The synthesis of 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide can be achieved through several methods:
These methods often require careful control of reaction conditions to yield the desired product with high purity.
The applications of 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide are diverse:
Interaction studies involving 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide have focused on its binding affinities with various biological targets. These studies reveal that the compound may interact with enzymes and receptors relevant to disease pathways. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent.
Several compounds share structural similarities with 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Thieno[3,4-b]quinolin-2(3H)-one | Contains quinoline instead of dioxole | Known for potent antitumor activity |
| Benzothiophene derivatives | Features benzothiophene core | Exhibits strong fluorescence properties |
| Dioxolane derivatives | Similar dioxole structure | Often used in drug delivery systems |
These compounds illustrate the diversity within this class of chemicals while highlighting the unique structural elements of 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide that may contribute to its specific biological activities and applications.
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, commonly known as Steglich's reagent, represents a crucial compound in organic synthesis with molecular formula C₁₇H₁₀O₅S and molecular weight of 326.32 grams per mole [1] [6]. This heterocyclic compound features a unique thieno ring fused with a dioxole moiety and is characterized by its distinctive structure containing sulfone functionality [5].
The historical development of Steglich's reagent synthesis traces back to the foundational work of Wolfgang Steglich in 1978, who developed the Steglich esterification as a mild and efficient method for ester formation [3] [7]. The original Steglich esterification reaction utilized dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst, establishing the theoretical framework for subsequent developments in thieno-dioxolone synthesis [3] [8].
The evolution of synthetic approaches to 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide emerged from the need for more efficient coupling reagents in organic synthesis [7] [8]. Early synthetic methodologies focused on the formation of the thieno ring system through cyclization reactions involving thiophene derivatives and subsequent oxidation to introduce the sulfone functionality [4] [11]. These initial approaches demonstrated the versatility of thieno-based compounds in synthetic organic chemistry but suffered from limitations in yield and selectivity [11] [13].
Research developments in the 1980s and 1990s expanded the understanding of thieno ring formation mechanisms, particularly through Pummerer-induced cyclization reactions [4]. These studies revealed that alpha-thiocarbocation intermediates generated from Pummerer reactions could be intercepted by adjacent keto groups to produce alpha-thio-substituted heteroaromatic compounds [4]. The facility of such tandem reactions was found to be highly dependent on experimental conditions, with optimal results achieved using acetic anhydride and toluene containing catalytic quantities of para-toluenesulfonic acid [4].
Large-scale production of 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide requires careful optimization of reaction conditions to achieve commercial viability [18] [20] [22]. Industrial synthesis methodologies have evolved to incorporate continuous flow reactors and automated synthesis platforms to ensure high yield and purity while maintaining cost-effectiveness .
Modern large-scale synthetic routes utilize improved decarboxylation methods, moving away from traditional copper bronze in refluxing quinoline to more efficient copper oxide systems in high-boiling solvents such as dimethylacetamide [16]. This modification has resulted in significantly improved yields, with thieno compounds obtained in 57% yield as colorless oils after simple extraction and flash column chromatography [16]. The use of dimethylacetamide as solvent offers additional advantages, being miscible with water and facilitating easier purification processes [16].
Temperature control represents a critical factor in large-scale production, with optimal cyclization temperatures maintained between 60-80°C to avoid side reactions . Catalytic systems employing sodium hydride or triethylamine have proven effective for amide bond formation, while polar aprotic solvents such as dimethylformamide enhance reactivity of intermediates . Industrial processes have demonstrated that temperature optimization alone can improve yields from 50% to 72% under carefully controlled conditions .
| Production Parameter | Optimized Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Temperature Range | 60-80°C | 72% vs 50% | |
| Decarboxylation Solvent | Dimethylacetamide | 57% yield | [16] |
| Cyclization Catalyst | Sodium hydride | Enhanced reactivity | |
| Purification Method | Water extraction | Simplified workup | [16] |
Scale-up considerations also encompass solvent selection for environmental sustainability [22]. Acetonitrile has emerged as a greener alternative to traditional chlorinated solvents, providing comparable reaction yields and rates while reducing environmental impact [22]. This methodology exhibits rates and yields comparable to traditional solvent systems and employs extraction and wash sequences that eliminate the need for chromatographic purification [22].
Recent advances in catalytic methodology have introduced alternative synthetic pathways for thieno-dioxolone synthesis utilizing novel catalytic systems [21] [24] [25]. Palladium-catalyzed approaches have demonstrated particular promise, with the first palladium-catalytic method for preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate derivatives showing wide utility as chemical building blocks [25].
Innovative catalytic systems have explored the use of indium trichloride for cyclization reactions, providing mild conditions for the formation of complex heterocyclic structures [28]. These methods have been successfully extended to the synthesis of novel spiro compounds containing thieno systems, demonstrating the versatility of modern catalytic approaches [28]. The use of indium-based catalysts represents a significant advancement in terms of reaction efficiency and product selectivity.
Nucleophilic aromatic substitution approaches utilizing novel catalytic systems have shown effectiveness in thieno compound synthesis [11]. The reaction of nitro-substituted thiophene derivatives with thiolates in the presence of potassium carbonate proceeds rapidly via nucleophilic displacement, forming sulfenylthiophene intermediates [11]. Subsequent treatment with sodium alcoholates affords trisubstituted thieno derivatives through Dieckmann condensation reactions [11].
| Catalytic System | Substrate Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Palladium complexes | Thieno-carboxylates | Ambient temperature | 60-85% | [25] |
| Indium trichloride | Pyrazole derivatives | Mild conditions | 48-95% | [28] |
| Potassium carbonate | Nitro-thiophenes | Room temperature | 70-90% | [11] |
Microwave-assisted synthesis represents another innovative approach to thieno compound preparation [23]. This methodology utilizes controlled heating to accelerate cyclization reactions while maintaining product integrity [23]. The combination of microwave irradiation with appropriate catalytic systems has demonstrated significant improvements in reaction times and energy efficiency compared to conventional heating methods [23].
Purification of 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide requires specialized techniques to achieve the high purity levels demanded for synthetic applications [29] [30] [32]. Crystallization methods have proven particularly effective, with careful control of crystallization parameters including cooling rate, temperature, and time [29]. Optimal cooling rates typically range between 0.5°C per minute and 5°C per minute, with crystallization temperatures and times dependent on the specific nature of the compound being purified [29].
Recrystallization from ether-petroleum ether mixtures has demonstrated effectiveness for thieno compound purification without requiring column chromatography [30]. This approach offers significant advantages in terms of cost and environmental impact while maintaining product purity [30]. The selection of appropriate crystallization solvents represents a critical factor, with acetonitrile showing particular utility for resolution of diastereoisomeric salts [29].
Column chromatography remains an essential purification technique for complex thieno derivatives [32]. Silica gel column chromatography using gradient elution systems, typically progressing from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane, provides effective separation of product from impurities [32]. Advanced purification protocols incorporate multiple chromatographic steps to achieve analytical purity levels exceeding 98% [1] [5].
| Purification Method | Solvent System | Purity Achieved | Advantages | Reference |
|---|---|---|---|---|
| Recrystallization | Ether-petroleum ether | >95% | No chromatography required | [30] |
| Column chromatography | Ethyl acetate-hexane gradient | >98% | High resolution separation | [32] |
| Crystallization | Acetonitrile | >99% | Diastereomer resolution | [29] |
Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and purification methodology refinement [31] [35]. Statistical experimental design methods, including design of experiments approaches, have proven valuable for systematic optimization of multiple variables simultaneously [31]. These methodologies allow for identification of optimal reaction conditions while minimizing the number of required experiments [31].
Response surface methodology has demonstrated particular utility in yield optimization studies [31]. This approach enables visualization of the effect of multiple factors on product yield through statistical modeling and surface plotting [31]. Implementation of such methods has resulted in yield improvements exceeding two-fold in some synthetic transformations [31].
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